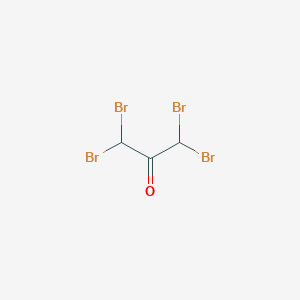

1,1,3,3-Tetrabromoacetone

描述

Structure

3D Structure

属性

IUPAC Name |

1,1,3,3-tetrabromopropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br4O/c4-2(5)1(8)3(6)7/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMNBOHOBWEEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(Br)Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345973 | |

| Record name | 1,1,3,3-Tetrabromoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22612-89-1 | |

| Record name | 1,1,3,3-Tetrabromoacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-Tetrabromoacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Early Studies of Polyhalogenated Ketones

The study of ketones dates back to the 19th century when they were initially identified in the urine of diabetic patients. nih.gov For a considerable period, they were regarded as mere byproducts of incomplete fat oxidation. nih.gov However, by the early 20th century, their role as normal circulating metabolites produced by the liver and utilized by other tissues was recognized. nih.gov

Parallel to the evolving understanding of ketones, the field of halogen chemistry grew, leading to the synthesis and study of polyhalogenated compounds (PHCs)—molecules containing multiple halogen atoms. wikipedia.org These compounds found wide application in various industrial and commercial products. wikipedia.org Within this context, polyhalogenated ketones, which possess the reactivity of both ketones and organohalides, became subjects of academic inquiry. The reactivity of the carbon atom adjacent to the carbonyl group, known as the alpha position, is enhanced due to the acidity of its hydrogens, making it susceptible to halogenation. tutorchase.com This can lead to the formation of polyhalogenated ketones like 1,1,3,3-tetrabromoacetone. tutorchase.com

Early studies involving this compound focused on its fundamental synthesis and reactivity. For instance, it was prepared by the bromination of acetone (B3395972). lookchem.com One of the classic reactions explored was the Favorsky rearrangement, where treatment of the tetrabromo ketone with a base like sodium carbonate was found to yield 3,3-dibromoacrylic acid. scispace.com These initial investigations laid the groundwork for understanding the chemical behavior of this densely halogenated molecule.

| Property | Value |

| Molecular Formula | C₃H₂Br₄O |

| Molecular Weight | 373.66 g/mol fishersci.ca |

| CAS Number | 22612-89-1 fishersci.ca |

| Melting Point | 36°C lookchem.com |

| Boiling Point | 311.4°C at 760 mmHg lookchem.com |

| Density | 2.904 g/cm³ lookchem.com |

| Appearance | Colorless to light yellow solid |

Significance of 1,1,3,3 Tetrabromoacetone in Organic Chemistry

The significance of 1,1,3,3-tetrabromoacetone in modern organic chemistry stems primarily from its utility as a precursor to oxyallyl cations for cycloaddition reactions. researchgate.net Specifically, it is a key reagent in [4+3] cycloaddition reactions, a powerful method for constructing seven-membered carbocyclic rings, which are common structural motifs in many natural products. researchgate.netacs.orgacs.org In these reactions, this compound is typically activated with a reducing agent, such as a zinc-copper couple or iron carbonyls, to generate a reactive oxyallyl species that then combines with a diene (a molecule with two adjacent double bonds). acs.orgacs.org

This methodology has been successfully applied to the synthesis of tropane (B1204802) alkaloids and other troponoid compounds. acs.orgacs.org The reaction of this compound with pyrroles, for example, has been used to create the core structure of nortropinones, which are precursors to various natural products. pwr.edu.pl

Furthermore, this compound serves as a crucial intermediate in the synthesis of other valuable compounds. It is used to prepare 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone-13C5, an isotopically labeled form of Mutagen X (MX), a disinfection byproduct found in drinking water. lookchem.com Its ability to participate in diverse chemical transformations makes it an important building block in the synthetic chemist's toolkit.

| Reaction Type | Reactant(s) | Product Type | Significance |

| [4+3] Cycloaddition | Diene (e.g., furan (B31954), cyclopentadiene (B3395910), anthracene) researchgate.net | Seven-membered ring systems (e.g., bicyclic ketones) | Construction of complex cyclic scaffolds acs.org |

| Favorsky Rearrangement | Base (e.g., Sodium Carbonate) scispace.com | Substituted acrylic acids (e.g., 3,3-dibromoacrylic acid) | Synthesis of functionalized carboxylic acids scispace.com |

| Reductive Debromination | Reducing agent (e.g., Zn/Cu couple) | Debrominated ketones | Access to less halogenated intermediates |

Current Research Landscape and Future Directions

Established Synthetic Routes for this compound

The most common and well-documented method for synthesizing this compound involves the exhaustive bromination of acetone (B3395972). This process is typically carried out in the presence of a catalyst and a suitable solvent.

Preparation from Acetone Precursors

(CH₃)₂CO + 4Br₂ → C₃H₂Br₄O + 4HBr

This reaction is typically performed in an aqueous medium with the presence of hydrogen bromide as a catalyst. lookchem.com

Bromination Techniques and Optimization

The bromination of acetone is a complex reaction that can yield a mixture of mono-, di-, tri-, and tetrabrominated products. google.comgoogleapis.com Optimizing the reaction conditions is crucial to maximize the yield of the desired this compound.

Several factors influence the outcome of the bromination reaction, including:

Stoichiometry of Bromine: An excess of bromine is generally required to drive the reaction towards the fully brominated product.

Catalyst: The reaction is acid-catalyzed, with hydrogen bromide being a common choice. vaia.com The presence of an acid catalyst accelerates the reaction rate. vaia.com

Temperature: The reaction temperature needs to be carefully controlled to manage the exothermic nature of the bromination and to influence the product distribution.

Solvent: While the reaction can be carried out in water, other solvents like acetic acid have also been employed. prepchem.com

Mixing: Rapid and efficient mixing of the reactants is important to ensure a homogeneous reaction mixture and minimize the formation of undesired byproducts. google.comgoogleapis.com It has been found that rapid mixing of acetone and bromine before the catalytic action of hydrogen bromide begins can significantly reduce the formation of higher brominated acetone derivatives. google.comgoogleapis.comgoogle.com

A study on the kinetics of acetone bromination revealed that the reaction rate is dependent on the concentrations of acetone and the acid catalyst, but interestingly, can be independent of the bromine concentration under certain conditions, following a pseudo-zero-order kinetics with respect to bromine. researchgate.netscribd.com

The following table summarizes typical reaction conditions found in the literature for the synthesis of brominated acetones.

| Reactants | Catalyst | Solvent | Temperature | Duration | Product(s) | Yield | Reference |

| Acetone, Bromine | Hydrogen Bromide | Water | Not Specified | 240h | This compound | 89.0% | lookchem.com |

| Acetone, Bromine | Hydrogen Bromide | Water | 0 - 23 °C | 212h | This compound | Not Specified | lookchem.com |

| 1,3-Dibromoacetone, Bromine | None | Glacial Acetic Acid | 80-90° C | 1h | 1,1,3-Tribromoacetone (B1347163), 1,1,1,3-Tetrabromoacetone | Not Specified | prepchem.com |

Alternative Preparative Strategies

While direct bromination of acetone is the primary method, alternative strategies for the preparation of this compound exist. One such method involves the reaction of bromoacetone (B165879) with tetrabromoethane. However, detailed information and the prevalence of this method are less documented compared to the direct bromination of acetone. Another approach is the further bromination of partially brominated acetones, such as 1,3-dibromoacetone, to yield higher brominated derivatives like 1,1,3-tribromoacetone and subsequently 1,1,1,3-tetrabromoacetone. prepchem.com

Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for the synthesis and application of this compound.

Catalytic Methods in this compound Synthesis

While traditional methods rely on stoichiometric amounts of acid catalysts, research into more efficient catalytic systems is ongoing. The use of solid acid catalysts or phase-transfer catalysts could potentially offer advantages in terms of catalyst recovery and reuse, leading to more sustainable synthetic processes. Although specific examples for the synthesis of this compound are not extensively reported, the general principles of catalytic halogenation are applicable. For instance, the use of alumina (B75360) catalysts has been explored for isomerization reactions of fluorinated propenes, indicating their potential in halogenated hydrocarbon chemistry. researchgate.net

Stereoselective Synthesis Involving this compound as a Building Block

This compound serves as a versatile building block in organic synthesis, particularly in cycloaddition reactions for the construction of complex molecular architectures. conicet.gov.ar It is a precursor for the in-situ generation of reactive oxyallyl species, which can participate in [4+3] cycloaddition reactions. conicet.gov.ar

A notable application is in the chemo-enzymatic synthesis of tetrahydrofuran-based natural products and their analogs. conicet.gov.ar In this strategy, this compound is reacted with furan or cyclopentadiene (B3395910) in the presence of a Cu/Zn couple to generate a bicyclic ketone. conicet.gov.ar This ketone then undergoes a stereoselective Baeyer-Villiger oxidation mediated by an enzyme, such as a Baeyer-Villiger monooxygenase (BVMO), to introduce chirality and produce optically active lactones. conicet.gov.ar These lactones are valuable intermediates for the synthesis of biologically active compounds. conicet.gov.ar This approach highlights the utility of this compound in stereoselective synthesis, enabling the creation of multiple stereogenic centers in a few synthetic steps. conicet.gov.ar

Reactions Involving Oxyallyl Cation Intermediates

The primary mode of reactivity for this compound involves its conversion to a brominated oxyallyl cation. thieme-connect.de This reactive intermediate is typically generated in situ through the reduction of the starting ketone. The presence of bromine atoms facilitates the formation of the cation, which then acts as a three-atom component in cycloaddition reactions. thieme-connect.dejocpr.com This strategy is particularly useful as the unsubstituted oxyallyl cation itself is often too unstable for practical use. thieme-connect.de

Oxyallyl cations are electron-deficient species that react readily with electron-rich dienes to form seven-membered rings. wikipedia.org The generation of these cations from α,α,α',α'-tetrahaloketones like this compound is a common and effective method for initiating these cycloadditions. jocpr.com

The [4+3] cycloaddition reaction, a powerful tool for synthesizing seven-membered rings, involves the reaction of a four-atom π-system (a diene) with a three-atom π-system (an allyl cation). wikipedia.orgillinois.edu this compound is a key reagent in this context, serving as a precursor to the oxyallyl cation. jocpr.comresearchgate.net These reactions are mechanistically similar to the well-known Diels-Alder reaction and can proceed through either a concerted or a stepwise pathway. jocpr.comwikipedia.org For the reaction to be successful, the diene must be in an s-cis conformation, making cyclic dienes particularly effective substrates. wikipedia.org

The reaction of oxyallyl cations generated from this compound with furan and its derivatives is a well-established method for the synthesis of oxabicyclic compounds. jocpr.comresearchgate.net Furan, being a cyclic diene, is locked in the required s-cis conformation, making it an excellent partner in [4+3] cycloadditions. wikipedia.org The resulting cycloadducts, 8-oxabicyclo[3.2.1]octenones, are valuable intermediates in the synthesis of various natural products. thieme-connect.deresearchgate.net

Table 1: Examples of [4+3] Cycloaddition of this compound with Furan Derivatives

| Furan Derivative | Product | Reference |

| Furan | 8-oxabicyclo[3.2.1]oct-6-en-3-one | researchgate.net |

| Substituted Furans | Substituted 8-oxabicyclo[3.2.1]oct-6-en-3-ones | researchgate.net |

This table is illustrative and specific yields and conditions can be found in the cited literature.

It is important to note that under certain conditions, electrophilic substitution products can be formed as side products in reactions with furan. jocpr.com

Anthracene (B1667546) and its derivatives also serve as effective dienes in [4+3] cycloaddition reactions with oxyallyl cations derived from this compound. jocpr.comresearchgate.net These reactions lead to the formation of 9,10-dihydro-9,10-propanoanthracene (B14709389) structures, which are important scaffolds in medicinal chemistry. jocpr.comresearchgate.netresearchgate.net The reaction has been successfully applied to various substituted anthracenes, including those with alkyl, methoxy, and phenyl groups. jocpr.comresearchgate.net

Table 2: [4+3] Cycloaddition of this compound with Anthracene

| Diene | Reagents and Conditions | Product | Reference |

| 9-(4-pentenyl)-anthracene | This compound, Zn/CuCl, (CH3)3SiCl, dioxane, ultrasonication | A homologue of maprotiline | researchgate.netresearchgate.net |

This table presents a specific example; a broader range of reactions is described in the literature.

While the central ring of anthracene is typically the most reactive in cycloadditions, functionalization of the terminal rings can be achieved under specific conditions. nih.gov

The stereochemical control in [4+3] cycloadditions can be less stringent than in Diels-Alder reactions due to the potential for stepwise, polar mechanisms. wikipedia.org The oxyallyl cation intermediate can exist in different conformations, such as "W," "U," or "sickle" forms, which can influence the stereochemical outcome of the reaction. illinois.edu However, the "W" conformation is generally dominant. wikipedia.org

Despite these complexities, careful selection of reactants and reaction conditions can allow for control over the regio- and stereoselectivity of the cycloaddition. illinois.edu For instance, in some cases, the cycloadducts are formed as single diastereomers. nih.gov

Role of Transition Metal Carbonyls in Promoting Reactions

Transition metal carbonyls, particularly iron carbonyls like diiron nonacarbonyl (Fe2(CO)9), are frequently used to promote the formation of oxyallyl cations from polybromo ketones like this compound. jocpr.comacs.org These metal carbonyls act as reducing agents, facilitating the dehalogenation of the ketone. jocpr.com The use of iron carbonyls can lead to cleaner reactions by stabilizing the oxyallyl cation intermediate. wikipedia.org

The mechanism involves the attack of the metal on the halogen atoms. jocpr.com The metal, complexed with the solvent and other ligands, interacts with the carbonyl group and assists in the removal of a halide to form the oxyallyl cation. jocpr.com Metal carbonyls are effective in these reactions because the metal is in a low oxidation state and can act as an electron transfer agent. clockss.org The reactions are often carried out in solvents like benzene. illinois.edu

The choice of the reducing agent, including the specific metal carbonyl, can significantly influence the course of the cycloaddition. jocpr.com

Solvent Effects on Reaction Mechanisms

The choice of solvent can have a significant impact on the mechanism and outcome of reactions involving this compound. In reactions that proceed through ionic intermediates, such as the formation of the oxyallyl cation, polar solvents can play a crucial role. libretexts.org Polar protic solvents, like water and alcohols, are particularly effective at stabilizing ions through hydrogen bonding and other strong intermolecular forces. libretexts.org This stabilization can lower the energy barrier for the formation of the oxyallyl cation, thus promoting the reaction. libretexts.org

In the context of [4+3] cycloadditions, the solvent can influence the reaction mechanism, potentially shifting it between a concerted and a stepwise pathway. acs.org For example, the use of dioxane as a solvent has been reported in the cycloaddition of this compound with substituted anthracenes. researchgate.net The modulation of the cycloaddition equilibrium by the solvent has also been noted in reactions with anthracene derivatives. nih.gov

The ability of a solvent to stabilize charged intermediates is a key factor in determining its suitability for these reactions. libretexts.orgweebly.com Therefore, careful consideration of the solvent is essential for optimizing the yield and selectivity of cycloadditions involving this compound.

Favorskii Rearrangement and Related Transformations

The Favorskii rearrangement is a notable reaction of α-halo ketones, which typically proceeds in the presence of a base to yield carboxylic acid derivatives. organic-chemistry.orgrsc.org For α,α'-dihalo ketones, the reaction can lead to α,β-unsaturated carbonyl compounds. organic-chemistry.org In the case of this compound, which lacks enolizable α-hydrogens, the reaction proceeds through a pathway sometimes referred to as a quasi-Favorskii rearrangement. nrochemistry.comresearchgate.net

When this compound undergoes rearrangement, a mixture of acidic products is formed. nrochemistry.com The primary product of this transformation is 3,3-dibromoacrylic acid. nrochemistry.com Alongside the main product, several by-products have been identified through analysis using techniques such as thin-layer chromatography (TLC), NMR, and mass spectrometry. nrochemistry.com These by-products include 2-hydroxy-3,3-dibromopropionic acid and dibromoacetic acid. nrochemistry.com The reaction of this compound yields a brown crystalline mixture of these acidic compounds. nrochemistry.com

Table 1: Products and By-products of the Favorskii Rearrangement of this compound

| Product Type | Chemical Name | Formula |

| Main Product | 3,3-Dibromoacrylic acid | C₃H₂Br₂O₂ |

| By-product | 2-Hydroxy-3,3-dibromopropionic acid | C₃H₄Br₂O₃ |

| By-product | Dibromoacetic acid | C₂H₂Br₂O₂ |

This table is generated based on research findings. nrochemistry.com

The conditions under which the Favorskii rearrangement is conducted, particularly the choice of base, significantly influence the product distribution. The general reaction is base-catalyzed, with common bases including hydroxides or alkoxides. researchgate.netlibretexts.org In the specific case of the rearrangement of this compound, studies have utilized sodium carbonate in an aqueous solution. nrochemistry.com Under these conditions, the reaction mixture rapidly darkens, and after workup, the main product isolated is 3,3-dibromoacrylic acid, along with the previously mentioned by-products. nrochemistry.com While attempts were made to isolate bromanilic acid, another potential product from related tetrahaloacetone rearrangements, these were unsuccessful in the case of this compound. nrochemistry.com

Other Notable Reactions

This compound serves as a precursor in reactions involving organozinc reagents, particularly for the generation of reactive intermediates used in cycloadditions. It is used as a surrogate to generate brominated oxyallyl cations for [4+3] cycloaddition reactions. thieme-connect.de This transformation is typically achieved by treating the tetrabromoacetone with a zinc-copper couple (Zn/Cu). thieme-connect.de The resulting electrophilic oxyallyl cation can then react with dienes like pyrroles to form aza-bridged bicyclic compounds. thieme-connect.de The use of this compound is specifically advantageous because the alternative precursor, 1,3-dibromoacetone, can be unstable. thieme-connect.de Syntheses involving fragments of natural products have also utilized this compound as a starting material in reaction sequences that involve organozinc cross-coupling. researchgate.net

Reductive debromination is a key subsequent reaction for products derived from this compound. For instance, the dibrominated cycloadducts resulting from the [4+3] cycloaddition of the oxyallyl cation (generated from this compound and zinc) can be reductively debrominated to yield the desired final bicyclic products. thieme-connect.de This demonstrates that the bromine atoms, having served their purpose in the formation of the key intermediate, can be selectively removed in a subsequent step. thieme-connect.de

Generally, the reduction of α-halo ketones can be accomplished with two-electron reducing agents, such as zinc metal. wikipedia.org The mechanism involves the oxidative addition of the metal to the carbon-halogen bond, which forms a metal enolate. wikipedia.org This process effectively removes the halogen atom from the α-position of the ketone.

The reaction of halo-ketones with one-electron reducing agents can initiate radical reactions. wikipedia.org This process typically involves the donation of an electron to the halo ketone, which results in a radical anion that can fragment to produce an organic radical and a halide anion. wikipedia.org While specific studies detailing the radical reactions of this compound are not extensively documented in the provided context, its structure as a polyhalogenated ketone suggests potential for such transformations. Some research documents that utilize this compound also make reference to sequential radical cyclization reactions as part of a broader synthetic strategy, indicating its use in contexts where radical chemistry is relevant. collectionscanada.ca

Applications in Complex Molecule Synthesis

Precursor for Carbocyclic and Heterocyclic Systems

1,1,3,3-Tetrabromoacetone is a key starting material for generating oxyallyl cations, which are three-carbon species that readily undergo [4+3] cycloaddition reactions with dienes. This methodology provides an efficient route to seven-membered rings, which are core structures in many biologically active molecules.

Synthesis of Tropane (B1204802) Alkaloids

Tropane alkaloids are a class of naturally occurring compounds characterized by the 8-azabicyclo[3.2.1]octane core structure. Many of these compounds exhibit significant biological activities, making them attractive targets for synthetic chemists. A significant application of this compound is in the construction of the tropane skeleton.

The reaction of this compound with N-carbomethoxypyrrole in the presence of a reducing agent, such as an iron carbonyl complex or a zinc-copper couple, generates an oxyallyl intermediate that undergoes a [4+3] cycloaddition to form the bicyclic core of tropane alkaloids. acs.orgcollectionscanada.gc.ca This reaction produces a mixture of diastereomeric dibromo ketones, which can be further transformed into tropinone (B130398) and its derivatives. collectionscanada.gc.ca For instance, the iron carbonyl-promoted reaction between this compound and N-carbomethoxypyrrole yields a 2:1 mixture of the cis and trans cycloadducts. acs.org Subsequent reduction of these adducts leads to the formation of tropinone, a key precursor to various tropane alkaloids. acs.orgnih.gov This approach has been utilized in the total synthesis of several tropane alkaloids, demonstrating the utility of this compound in this field. acs.org

| Reactants | Reagents | Product(s) | Yield | Reference |

| This compound, N-carbomethoxypyrrole | Fe₂(CO)₉ | 2,4-Dibromo-8-carbomethoxy-8-azabicyclo[3.2.1]oct-6-en-3-one (cis and trans mixture) | 70% | acs.org |

| This compound, N-carbomethoxypyrrole | Zn-Cu couple | 2,4-Dibromo-8-carbomethoxy-8-azabicyclo[3.2.1]oct-6-en-3-one | Not specified | collectionscanada.gc.ca |

Formation of 8-Oxabicyclo[3.2.1]oct-6-en-3-one Derivatives

The [4+3] cycloaddition reaction of the oxyallyl cation derived from this compound with furan (B31954) and its derivatives provides a direct route to 8-oxabicyclo[3.2.1]oct-6-en-3-one and its substituted analogues. sci-hub.secmu.eduresearchgate.net This bicyclic system is a versatile intermediate in organic synthesis, serving as a precursor for a variety of complex molecules, including polyketides and troponoids. sci-hub.secmu.edu

The reaction is typically carried out by treating this compound with a reducing agent like a zinc-copper couple in the presence of furan. cmu.eduresearchgate.net The resulting dibromo-oxabicyclic ketone can then be dehalogenated to afford the desired 8-oxabicyclo[3.2.1]oct-6-en-3-one. researchgate.net This methodology has been successfully applied to the synthesis of various derivatives by using substituted furans as the diene component. sci-hub.se

| Reactants | Reagents | Product | Yield | Reference |

| This compound, Furan | Zn/CuCl, Dioxane (ultrasonication) | 2,4-Dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one | Not specified | researchgate.net |

| This compound, 2-Isopropylfuran | Iron carbonyl | 1-Isopropyl-8-oxabicyclo[3.2.1]oct-6-en-3-one (after hydrogenation) | Not specified | sci-hub.se |

Preparation of Troponoid Compounds

Troponoids are a class of non-benzenoid aromatic compounds containing a seven-membered ring, many of which are naturally occurring and possess interesting biological properties. sci-hub.senih.gov this compound plays a crucial role in a synthetic strategy for accessing these compounds.

The key step involves the iron carbonyl-promoted [4+3] cycloaddition between this compound and a suitable diene, such as furan derivatives. sci-hub.se The resulting 8-oxabicyclo[3.2.1]oct-6-en-3-one adducts can then be converted to troponoids through a series of transformations, including hydrogenation, ring-opening, and elimination reactions. sci-hub.se This approach has been successfully employed in the synthesis of naturally occurring troponoids like β-thujaplicin. sci-hub.se The synthesis of β-thujaplicin starts from the bicyclic ketone obtained from the reaction of this compound and 2-isopropylfuran. sci-hub.se

Building Block for Natural Product Synthesis

Beyond its role in constructing core cyclic systems, this compound serves as a fundamental building block in the total synthesis of specific natural products and their analogues.

Synthesis of Nortropinone Precursors

Nortropinone is a demethylated derivative of tropinone and a key intermediate in the synthesis of various alkaloids. The [4+3] cycloaddition strategy using this compound provides an effective route to nortropinone precursors. pwr.edu.pl The reaction of this compound with a pyrrole (B145914) derivative, activated by an organozinc compound, leads to the formation of a nortropinone precursor after the cycloaddition. pwr.edu.pl This method offers a versatile entry point for the synthesis of a range of natural products derived from nortropinone.

Application in Synthesis of Maprotiline (B82187) Homologues

Maprotiline is a tetracyclic antidepressant drug. nih.govwikipedia.org Homologues of maprotiline, which may exhibit modified pharmacological profiles, can be synthesized using a [4+3] cycloaddition reaction as a key step, with this compound serving as the source of the three-carbon unit. researchgate.net

In this synthetic approach, a substituted anthracene (B1667546) derivative acts as the diene. The reaction with the oxyallyl cation generated from this compound yields a 9,10-dihydro-9,10-propanoanthracene (B14709389) derivative. researchgate.net This cycloadduct serves as the core structure, which can then be further elaborated to afford the desired maprotiline homologue. researchgate.netresearchgate.net For example, the synthesis of bishomomaprotiline utilizes the [4+3] cycloaddition of 9-(4-pentenyl)-anthracene with this compound. researchgate.net

| Diene | Reagents for Cycloaddition | Key Intermediate | Target Homologue | Reference |

| 9-(4-pentenyl)-anthracene | This compound, Zn/CuCl, (CH₃)₃SiCl | 9,10-dihydro-9-(4-pentenyl)-9,10-propanoanthracene derivative | Bishomomaprotiline | researchgate.netresearchgate.net |

Role in the Synthesis of Pervilleine C

A significant application of this compound is in the total synthesis of Pervilleine C, a tropane alkaloid known for its ability to reverse multidrug resistance (MDR) in cancer cells. The core of the tropane alkaloid family is the 8-azabicyclo[3.2.1]octane skeleton. The synthesis of this crucial framework can be achieved via a [4+3] cycloaddition reaction where this compound plays a pivotal role. researchgate.netthieme-connect.de

The process begins with the reaction between this compound and a pyrrole derivative, such as N-methoxycarbonylpyrrole. researchgate.net This cycloaddition generates a dibrominated bicyclic adduct, which serves as a valuable meso intermediate. thieme-connect.de Subsequent reductive debromination of this cycloadduct yields the desired 8-azabicyclo[3.2.1]octenone core. thieme-connect.de This intermediate is then further elaborated through several steps to complete the enantioselective total synthesis of (+)-pervilleine C. researchgate.net

| Reactant 1 | Reactant 2 | Key Intermediate Formed | Reaction Type | Significance |

|---|---|---|---|---|

| This compound | N-methoxycarbonylpyrrole | N-carbomethoxy-2,4-dibromo-8-azabicyclo[3.2.1]oct-6-en-3-one | [4+3] Cycloaddition | Forms the core tropane skeleton of Pervilleine C. researchgate.net |

Contribution to β-Carboline Alkaloid Synthesis

While the Pictet-Spengler reaction is the most common method for synthesizing the β-carboline core, rsc.org this compound provides an alternative pathway for constructing complex members of this alkaloid family. Its utility has been demonstrated in the total synthesis of Reserpine, a well-known β-carboline alkaloid used for treating high blood pressure. mdpi.com

In a key step of the synthesis, a reductive [4+3] cycloaddition is performed between this compound and acetoxyfulvene. This reaction produces a bicyclic enolacetate, which serves as a precursor to the E-ring of Reserpine. This intermediate is then carried forward through a series of reactions, including a Pictet-Spengler reaction with a tryptamine (B22526) derivative, to construct the final, complex pentacyclic structure of the natural product. mdpi.com This approach highlights how this compound can be used to build ancillary rings that are later fused to the core indole (B1671886) structure to create architecturally complex alkaloids.

| Reactant 1 | Reactant 2 | Key Intermediate Formed | Reaction Type | Significance |

|---|---|---|---|---|

| This compound | Acetoxyfulvene | Bicyclic enolacetate | Reductive [4+3] Cycloaddition | Constructs the E-ring precursor for the total synthesis of the β-carboline alkaloid Reserpine. mdpi.com |

Utility in Medicinal Chemistry and Drug Discovery

The ability of this compound to facilitate the construction of complex molecular scaffolds makes it a valuable tool in medicinal chemistry and drug discovery. The seven-membered rings and bicyclic systems generated from its cycloaddition reactions are prevalent in a wide range of natural products and therapeutic agents. sci-hub.seunivpancasila.ac.id

The syntheses of Pervilleine C and Reserpine are prime examples of its utility in creating medicinally relevant compounds. researchgate.netmdpi.com Pervilleine C's function as a multidrug resistance reversal agent makes it a target of interest in oncology. researchgate.net Beyond these specific total syntheses, this compound is used to create foundational building blocks for further chemical exploration. For instance, it is a precursor in the synthesis of noncyclic ionophores designed for efficient calcium ion transport, a process relevant to cellular signaling pathways. acs.org

Furthermore, the compound serves as a key intermediate in the synthesis of isotopically labeled versions of environmental toxins like Mutagen X (MX). lookchem.com Creating labeled analogues is crucial for toxicological studies and for understanding the metabolic pathways and DNA-damaging effects of such compounds, which is an essential part of drug discovery and public health research. lookchem.com

| Application Area | Specific Use of this compound | Relevance |

|---|---|---|

| Oncology | Key reagent in the synthesis of Pervilleine C. researchgate.net | Pervilleine C is a potent multidrug resistance (MDR) reversal agent. researchgate.net |

| Cardiovascular Disease | Key reagent in the synthesis of a precursor to Reserpine. mdpi.com | Reserpine is an alkaloid drug used to treat high blood pressure. mdpi.com |

| Toxicology & Drug Safety | Intermediate in the synthesis of labeled Mutagen X (MX). lookchem.com | Enables studies on the mutagenicity and DNA damage of disinfection byproducts. lookchem.com |

| Bioinorganic Chemistry | Used to synthesize noncyclic ionophores. acs.org | Development of molecules for selective ion transport across membranes. acs.org |

Emerging Applications in Materials Science and Agriculture

Beyond its established role in complex synthesis, this compound is finding new applications in materials science and agriculture, both as a natural product itself and as a precursor to functional molecules.

In agriculture, this compound has been identified as a naturally occurring volatile bioactive compound in the red seaweed Asparagopsis. google.com Extracts from this seaweed containing a mixture of halogenated compounds, including this compound, are being explored for their biostimulant properties and potential use in sustainable agriculture. google.com Additionally, the compound is a listed upstream product for 8-oxa-bicyclo[3.2.1]oct-6-en-3-one, a versatile building block used in the development of new pesticides and herbicides designed to be more effective and environmentally friendly. lookchem.com

In materials science, the utility of this compound is primarily as a starting material for more versatile precursors. The same downstream product, 8-oxa-bicyclo[3.2.1]oct-6-en-3-one, is employed in the synthesis of advanced materials, including specialized polymers and coatings. lookchem.com The unique bicyclic structure of this precursor, made accessible by this compound, allows for the creation of new materials with tailored properties. lookchem.com

Spectroscopic and Computational Characterization in Research

Advanced Spectroscopic Analysis in Elucidating Structure and Reactivity

Spectroscopic analysis is a cornerstone in the study of 1,1,3,3-Tetrabromoacetone, offering insights into its structural framework and behavior in chemical reactions. A variety of techniques are employed to probe different aspects of the molecule.

NMR Spectroscopy in Mechanistic Studies and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the mechanisms of reactions involving this compound and for analyzing its conformational dynamics. copernicus.orgwgtn.ac.nznih.goved.ac.uk By monitoring changes in the NMR spectrum over the course of a reaction, researchers can identify intermediates, determine reaction kinetics, and ultimately map out the reaction pathway. nih.goved.ac.uk

Conformational analysis by NMR reveals the different spatial arrangements of the atoms in the molecule, known as conformers, and the energy barriers between them. copernicus.orgauremn.org.br For flexible molecules, NMR can determine the relative populations of different conformers and the rates of their interconversion. copernicus.orgnih.gov This information is crucial for understanding how the molecule's shape influences its reactivity and biological activity. copernicus.org Techniques like ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within the molecule. rsc.orgresearchgate.net

Mass Spectrometry for Identification and Quantification

Mass spectrometry (MS) is an essential analytical technique used for the identification and quantification of this compound. This method involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a molecular fingerprint. nih.gov

In various studies, particularly in environmental analysis, mass spectrometry is used to detect and measure the concentration of this compound, often as a disinfection byproduct in water. nih.govdwqr.scot The precise mass measurements obtained from high-resolution mass spectrometry can help to confirm the elemental composition of the molecule. nih.gov

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Weight | 373.66 g/mol | nih.gov |

| PubChem CID | 608441 | nih.gov |

| CAS Number | 22612-89-1 | nih.gov |

This table summarizes key identifiers and the molecular weight of this compound as found in the PubChem database.

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. specac.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. vscht.cz

Gas Chromatography-Mass Spectrometry (GC-MS/GC×GC-TOFMS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jfda-online.com This method is particularly useful for analyzing complex mixtures and identifying individual components. jfda-online.com In the context of this compound, GC-MS is frequently employed to detect its presence in environmental samples, such as treated wastewater, where it may exist as a disinfection byproduct. chemrxiv.orgresearchgate.net

A more advanced technique, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS), offers even greater separation power and sensitivity. chemrxiv.orgnih.gov This is especially beneficial for analyzing complex environmental samples that may contain a vast number of compounds. researchgate.netnih.gov Studies have shown that GC×GC-TOFMS can successfully identify this compound in treated wastewater, even at low concentrations. chemrxiv.orgnih.gov The use of spectral deconvolution algorithms, such as non-negative matrix factorization (NMF), can further enhance the identification of co-eluting compounds in complex chromatograms. chemrxiv.org

Table 2: GC×GC-TOFMS Data for this compound

| Parameter | Value | Source |

| CAS Number | 22612-89-1 | chemrxiv.orgnih.gov |

| Retention Index 1 | 821 | chemrxiv.orgnih.gov |

| Retention Index 2 | 862 | chemrxiv.orgnih.gov |

This table presents the retention indices for this compound from GC×GC-TOFMS analysis as reported in recent studies.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering deeper insights into the electronic structure, stability, and reactivity of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. mdpi.comaps.org DFT calculations can be used to predict a variety of molecular properties, such as optimized geometries, vibrational frequencies, and reaction energies. mdpi.com These theoretical predictions can then be compared with experimental data to validate both the computational model and the experimental results. mdpi.com In the study of this compound, DFT could be employed to model its conformational preferences, calculate its theoretical IR spectrum, and investigate the mechanisms of its reactions at a molecular level. aps.orgmdpi.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations serve as powerful tools to investigate the three-dimensional structure and conformational behavior of this compound. These computational methods provide insights into the molecule's geometry, bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its reactivity. upc.edu

Molecular Modeling:

Computational chemistry employs two primary approaches to calculate a molecule's energy: quantum mechanics and molecular mechanics. upc.edu Quantum mechanics is a first-principles-based method that considers the arrangement of nuclei and the distribution of electrons to solve the Schrödinger equation. upc.edu For complex biomolecules, this is often done using the Born-Oppenheimer approximation and the Hartree-Fock self-consistent field method. upc.edu

In contrast, molecular mechanics simplifies the system by ignoring electrons and calculating energy based on nuclear positions. The electronic component is implicitly accounted for through parameterization of the potential energy function, known as a force field. upc.edu This approach treats atoms as spheres connected by springs, allowing for rapid calculations applicable to large molecules. upc.edu

The integration of machine learning with molecular modeling has significantly enhanced the ability to analyze datasets, identify patterns, and predict molecular properties with greater accuracy. scifiniti.com

Table 1: Computed Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₂Br₄O |

| Molecular Weight | 373.66 g/mol |

| IUPAC Name | 1,1,3,3-tetrabromopropan-2-one |

| InChI | InChI=1S/C₃H₂Br₄O/c4-2(5)1(8)3(6)7/h2-3H |

| InChIKey | SAMNBOHOBWEEEU-UHFFFAOYSA-N |

| SMILES | C(C(=O)C(Br)Br)(Br)Br |

| CAS Number | 22612-89-1 |

| Data sourced from PubChem nih.gov |

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a time-dependent view of molecular behavior. By solving Newton's equations of motion, MD simulations can illustrate the movement, folding, and conformational changes of molecules, which is crucial for understanding biomolecular interactions. scifiniti.com These simulations can reveal the preferred conformations of this compound in different solvent environments and at various temperatures. This information is vital for predicting how the molecule will behave in a reaction mixture.

Prediction of Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of organic reactions. For this compound, these predictions are essential for its use as a reactant in complex syntheses.

Predicting Reaction Outcomes:

The development of machine learning models has enabled the prediction of regioselectivity in C(sp³)–H functionalization reactions. nih.gov These models can help to de-risk the use of direct C–H activation in the later stages of a multi-step synthesis. nih.gov By curating datasets from existing literature, models can be generated to predict the outcomes of reactions such as dioxirane (B86890) oxidations. nih.gov

In the context of this compound, computational models can predict which of the bromine atoms is most likely to be involved in a reaction, or how the ketone group will influence the reactivity of adjacent bonds. For instance, in Favorsky rearrangements, this compound has been shown to yield 3,3-dibromoacrylic acid as the main product when treated with sodium bicarbonate. scispace.com Computational models can help to rationalize this outcome by calculating the energies of various reaction intermediates and transition states.

Understanding Reaction Mechanisms:

Computational chemistry provides valuable insights into reaction mechanisms. arxiv.org For reactions involving this compound, such as its use in [4+3] cycloaddition reactions to form seven-membered rings, computational studies can elucidate the nature of the reactive intermediates, such as oxyallyl cations. researchgate.netresearchgate.net These studies can help to explain the observed stereoselectivity and regioselectivity of such reactions.

Furthermore, machine learning approaches are being developed to predict entire chemical reaction mechanisms. arxiv.org These models, often based on graph neural networks, can identify elementary reaction steps and predict the most likely reaction pathway. arxiv.org

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| Infrared (IR) Spectroscopy | The IR spectrum of a haloalkane like this compound would be expected to show characteristic absorption bands. These include C-H stretching vibrations around 2975-2845 cm⁻¹, C-H deformation vibrations between 1470-1370 cm⁻¹, and C-Br stretching vibrations in the range of 780-580 cm⁻¹. docbrown.info The carbonyl (C=O) stretch would also be a prominent feature. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum of this compound is expected to show a singlet for the two equivalent protons. scispace.com In a study of the rearrangement of 1,1,3,3-tetrachloroacetone (B41711), the purified sample showed only one singlet in its NMR spectrum. scispace.com |

| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show the molecular ion peak corresponding to its molecular weight, as well as peaks from the fragmentation of the molecule. scispace.com |

The combination of molecular modeling, dynamics simulations, and reactivity prediction provides a powerful framework for understanding and utilizing this compound in organic synthesis. These computational tools not only rationalize experimental observations but also guide the design of new synthetic methodologies.

Environmental and Toxicological Research

Presence and Formation as Disinfection Byproducts (DBPs)

1,1,3,3-Tetrabromoacetone is recognized as a disinfection byproduct (DBP) that can form during water treatment processes. DBPs are unintended chemical compounds that arise from the reaction of disinfectants, such as chlorine, with natural organic matter and other substances present in the water. waterrf.orgengineering.org.cn The formation of brominated DBPs, including this compound, is of particular concern due to their potential for increased toxicity compared to their chlorinated counterparts. nih.gov

Occurrence in Treated Wastewater

Studies have confirmed the presence of this compound in treated municipal wastewater. nih.govchemrxiv.org Its formation is a consequence of disinfection processes, which are essential for inactivating pathogens before the water is discharged or reused. nih.govresearchgate.net The use of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS), has enabled the detection and identification of a wide range of DBPs, including this compound, in complex wastewater matrices. nih.govchemrxiv.org

A screening study of treated municipal wastewater utilizing passive samplers and GC×GC-TOFMS identified this compound among the detected disinfection byproducts. nih.govchemrxiv.org The following table presents a selection of DBPs identified in that study.

Table 1: Selected Disinfection Byproducts Identified in Treated Wastewater

| Compound Name | CAS Number | Match Factor (Library) | Match Factor (Sample) |

|---|---|---|---|

| This compound | 22612-89-1 | 821 | 862 |

| Tribromoacetic acid, methyl ester | 3222-05-7 | 821 | 898 |

| 2,4,6-Trichlorophenyl isocyanate | 2505-31-9 | 818 | 911 |

Source: Adapted from a 2024 study on DBP screening in treated wastewater. nih.govchemrxiv.org

Formation Pathways in Disinfection Processes

The formation of this compound during disinfection is primarily linked to the reaction of disinfectants with natural organic matter (NOM) and bromide ions present in the water. ca.gov When chlorine is used as a disinfectant, it can react with bromide to form hypobromous acid, which is a potent brominating agent. This, in turn, reacts with organic precursors in the water to form brominated DBPs.

The general mechanism involves the electrophilic substitution of bromine onto the organic precursor molecules. In the case of acetone (B3395972) or acetone-like structures within the natural organic matter, successive bromination reactions at the alpha-carbons can lead to the formation of polybrominated ketones, including this compound.

Impact of Water Treatment Parameters on Formation

Several water treatment parameters significantly influence the formation of this compound and other DBPs. These include:

Disinfectant Type and Dose: The choice of disinfectant and its concentration directly impacts the type and quantity of DBPs formed. While chlorine is a common disinfectant, alternatives like chloramines, ozone, and chlorine dioxide are also used, each with a different propensity for forming specific DBPs. waterrf.orgca.gov

Bromide Concentration: Higher concentrations of bromide in the source water lead to a greater formation of brominated DBPs, including bromoform (B151600) and dibromoacetic acid, during chlorination. rsc.org

pH: The pH of the water affects the chemical speciation of the disinfectant and the reactivity of the organic precursors. For instance, the effectiveness of chlorine-based disinfectants is pH-dependent, and higher pH levels can favor the formation of certain DBPs like trihalomethanes. blue-white.com

Temperature: Water temperature can influence the rate of DBP formation reactions. epa.ie

Contact Time: Longer contact times between the disinfectant and the water can lead to increased DBP formation.

Precursor Concentration and Characteristics: The amount and nature of natural organic matter and other DBP precursors in the source water are critical factors. engineering.org.cn

The table below summarizes the influence of key water quality parameters on the coagulation process, a crucial step in water treatment that can affect DBP formation.

Table 2: Influence of Water Quality Parameters on Coagulation

| Parameter | Influence on Coagulation |

|---|---|

| pH | Affects the performance of coagulants. blue-white.com Iron coagulants can be effective at a lower pH, which can also help reduce the potential for trihalomethane formation. epa.ie |

| Temperature | Lower temperatures can decrease the efficiency of coagulation. epa.ie |

| Conductivity | Related to the hardness of the water, which can affect treatment ease. epa.ie |

| Alkalinity | Indicates the buffering capacity of the water. epa.ie |

Source: Adapted from EPA guidelines on coagulant dosing. epa.ie

Environmental Fate and Transport Studies

Understanding the environmental fate and transport of this compound is crucial for assessing its potential environmental impact. cdc.gov This involves examining how the compound behaves and persists in different environmental compartments. hyperwriteai.com

Biodegradation Potential and Persistence

The persistence of a chemical in the environment is largely determined by its susceptibility to degradation processes, including biodegradation. nih.gov Biodegradation is the breakdown of organic substances by microorganisms.

Research on the environmental fate of disinfection byproducts has shown that some, particularly halogenated compounds, can be resistant to biodegradation and may persist in the environment. chemrxiv.orgresearchgate.net The presence of multiple bromine atoms in the this compound molecule likely contributes to its recalcitrance. nih.gov Studies have indicated that some DBPs exhibit resistance to biodegradation and high persistence. chemrxiv.orgresearchgate.net The ability of microbial communities to degrade such compounds can sometimes be enhanced through adaptation. nih.gov

Modeling Environmental Distribution and Exposure

Environmental fate and transport models are used to predict the movement and distribution of chemicals in the environment. cdc.gov These models consider various physical, chemical, and biological processes that affect a substance's behavior. hyperwriteai.com

Key factors that influence the environmental transport of a chemical like this compound include:

Advection: The transport of the compound by the bulk movement of water or air. hyperwriteai.com

Diffusion: Movement from areas of higher concentration to lower concentration. hyperwriteai.com

Sorption: The attachment of the chemical to soil particles and sediments. hyperwriteai.com

Volatility: The tendency of the compound to move from water or soil into the air.

Modeling the distribution of this compound helps in estimating potential exposure levels for both humans and ecosystems. cdc.gov

Toxicological Profiles in Research Contexts

The toxicological profile of this compound is an area of growing interest, particularly due to its identification as a disinfection byproduct (DBP) in treated wastewater and its natural occurrence in some marine organisms. nih.govnih.gov Research into its bioactivity and toxicity provides insights into its potential environmental and health impacts.

Assessment of Bioactivity and Toxicity Endpoints

The assessment of this compound's bioactivity reveals a range of toxicological endpoints. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as acutely toxic and an irritant. nih.gov

Key toxicity endpoints identified for this compound include:

Acute Toxicity: It is considered harmful if swallowed, if it comes into contact with the skin, or if inhaled. nih.govlgcstandards.com

Irritation: It is known to cause significant skin and serious eye irritation. nih.govlgcstandards.com A safety data sheet also indicates it may cause respiratory irritation. lgcstandards.com

In addition to these classifications, research has identified this compound as a bioactive compound present in extracts from seaweed. google.com These extracts have demonstrated bacteriostatic effects, indicating an antimicrobial bioactivity. google.com Furthermore, its detection in treated municipal wastewater as a DBP is significant, as studies on complex mixtures of DBPs suggest potential for developmental, mutagenic, and endocrine-disrupting effects in aquatic organisms. nih.gov

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement | Reference |

|---|---|---|

| Acute toxicity, oral | Harmful if swallowed | nih.gov |

| Acute toxicity, dermal | Harmful in contact with skin | nih.gov |

| Acute toxicity, inhalation | Harmful if inhaled | nih.gov |

| Skin corrosion/irritation | Causes skin irritation | nih.gov |

| Serious eye damage/eye irritation | Causes serious eye irritation | nih.gov |

| Specific target organ toxicity - single exposure | May cause respiratory irritation | lgcstandards.com |

Comparative Toxicity with Other Halogenated Compounds

The toxicity of this compound can be contextualized by comparing it with other halogenated compounds, particularly other brominated substances and disinfection byproducts.

Research indicates that for certain classes of halogenated compounds, toxicity tends to increase with the number of halogen atoms. nih.gov Specifically for disinfection byproducts, haloketones like this compound are considered more toxic than trihalomethanes, and brominated DBPs are noted as posing a greater hazard. nih.gov

Comparative studies on brominated flame retardants (BFRs) provide further insights. For instance, a study comparing various legacy and emerging BFRs in rats identified a range of toxic effects, including hepatocellular and thyroid toxicity. nih.gov The legacy BFR, 2,2',4,4'-Tetrabromodiphenyl ether (PBDE-47), was found to cause the most significant disruption of hepatocellular toxic endpoints and the greatest reduction in total thyroxine (TT4) concentrations. nih.gov In zebrafish models, BDE-47 was also shown to be more toxic than a newer, halogen-free flame retardant, causing neurotoxic effects and locomotor impairment at lower concentrations. mdpi.com Another brominated compound, tetrabromobisphenol A (TBBPA), has been shown to inhibit the growth of microalgae species. nih.gov

These studies on other polybrominated compounds highlight the potential for this compound to elicit significant biological effects, a concern underscored by its structural feature of having four bromine atoms.

Table 2: Comparative Toxicological Endpoints of Selected Brominated Compounds

| Compound | Test Organism | Observed Toxicological Endpoints | Reference |

|---|---|---|---|

| PBDE-47 (a brominated flame retardant) | Rat | Hepatocellular toxicity, thyroid toxicity (reduced TT4), upregulation of Nrf2 antioxidant pathway | nih.gov |

| PBDE-47 (a brominated flame retardant) | Zebrafish (Danio rerio) | Neurotoxic effects, impaired locomotor activity, pericardium and yolk sac edemas | mdpi.com |

| Tetrabromobisphenol A (TBBPA) | Microalgae (Pseudokirchneriella subcapitata and Nitzschia palea) | Growth inhibition, reduced cell viability | nih.gov |

| Haloketones (general class) | General (as disinfection byproducts) | Considered more toxic than trihalomethanes; toxicity increases with halogenation | nih.gov |

Cellular and Organismal Response Studies

While specific, in-depth cellular and organismal response studies for this compound are not extensively detailed in the available literature, research on analogous compounds provides a strong indication of potential biological interactions.

At the organismal level, studies on rats exposed to various brominated flame retardants have documented responses such as increases in liver weight and centrilobular hypertrophy of hepatocytes. nih.gov Transcriptomic analysis of the liver in these animals revealed the upregulation of genes related to liver disease and metabolic processes. nih.gov In aquatic organisms like zebrafish, exposure to the brominated compound BDE-47 resulted in developmental abnormalities, including pericardium and yolk sac edemas, and was linked to oxidative stress. mdpi.com

At the cellular level, research on the microalgae Pseudokirchneriella subcapitata and Nitzschia palea demonstrated that exposure to TBBPA led to a significant decrease in both population growth and cell viability. nih.gov The bacteriostatic effects observed for seaweed extracts containing this compound directly indicate a response at the bacterial cell level, inhibiting growth or reproduction. google.com

Given that this compound is a polybrominated ketone, it is plausible that it could elicit cellular and organismal responses similar to those observed for other highly brominated compounds, such as inducing oxidative stress, disrupting cellular processes, and causing organ-specific toxicity. Its identification as a disinfection byproduct in aquatic environments points to the need for further research on its effects on aquatic organisms. nih.gov

Derivatives and Analogues of 1,1,3,3 Tetrabromoacetone

Synthesis of Related Polyhalogenated Ketones

The study of 1,1,3,3-tetrabromoacetone is often contextualized by comparing it with its halogenated analogues. The synthesis of these related ketones, such as 1,1,3,3-tetrachloroacetone (B41711) and 1,1,3,3-tetraiodoacetone, is crucial for comparative reactivity studies. scispace.com For instance, 1,1,3,3-tetrachloroacetone can be purified from commercial samples through distillation on a spinning band column. scispace.com A related compound, 1,1,3,3-tetrachloro-2-butanone, which was not previously described in the literature, has been prepared by the chlorination of 2-butanone. scispace.com

The synthesis of 1,1,3,3-tetraiodoacetone has been achieved using a modified version of the method developed by Gupta et al., where iodine and potassium iodide are added before the addition of potassium permanganate, a modification that increased the yield from 1% to 10%. scispace.com The synthesis of various polyiodo acetones has been a subject of detailed study. scispace.com The rapid mixing of acetone (B3395972) and bromine before the introduction of a hydrogen bromide catalyst has been shown to result in significantly lower concentrations of tetrabromoacetone, a principle that can be applied to control the synthesis of specific brominated acetone derivatives. google.comgoogle.com

Table 1: Physical Properties of Related Polyhalogenated Ketones

| Compound | Boiling Point | Melting Point |

| This compound | 129-130°C/7 mm | 37-38°C |

| 1,1,3,3-Tetrachloroacetone | 78.5-79.5°C/19 mm | - |

| 1,1,3,3-Tetrachloro-2-butanone | - | 8.5°C |

| 1,1,3,3-Tetraiodoacetone | - | 143-144°C |

| Data sourced from Rappe and Andersson (1969). scispace.com |

Structural Modifications and Their Impact on Reactivity

Structural modifications, particularly the nature of the halogen substituents, have a profound impact on the reactivity of tetrahaloacetones. This is evident in studies of the Favorsky rearrangement, a classic reaction for halo ketones. scispace.com

Historically, it has been suggested that chloro ketones are preferable to bromo ketones for Favorsky rearrangements due to the latter's tendency to undergo unwanted side reactions. scispace.com However, for 1,1,3-trihaloacetones, both chloro and bromo isomers have been found to give similar yields. scispace.com A comparative study on the rearrangement of 1,1,3,3-tetrahaloacetones (Cl, Br, I) provides insight into their relative reactivity. scispace.com For example, the rearrangement of this compound yields 3,3-dibromoacrylic acid as the main product, alongside by-products like 2-hydroxy-3,3-dibromopropionic acid and dibromoacetic acid. scispace.com In contrast, the rearrangement of 1,1,3,3-tetraiodoacetone produces 3,3-diiodoacrylic acid and 3-iodoacrylic acid. scispace.com

Kinetic studies on other halo ketones, such as 2α-halocholestan-3-ones, have established a clear order of reactivity, with the iodo-ketone reacting faster than the bromo-ketone, which in turn is more reactive than the chloro-ketone (iodo > bromo > chloro). scispace.com This trend highlights the influence of the carbon-halogen bond strength and the leaving group ability of the halide ion on the reaction rates. scispace.com

Novel Compounds Derived from this compound

This compound serves as a versatile starting material for the synthesis of a wide array of novel compounds, primarily through cycloaddition reactions where it acts as a precursor to oxyallyl cations.

[4+3] Cycloaddition Reactions: This reaction is a powerful method for constructing seven-membered rings, which are core structures in many biologically active natural products. researchgate.netconicet.gov.ar this compound is a key reagent in generating oxyallyl cations for these cycloadditions. researchgate.net

Synthesis of Bicyclic Systems: In the presence of a copper/zinc couple, this compound reacts with furan (B31954) to form 8-oxabicyclo[3.2.1]oct-6-en-3-one. conicet.gov.ar This bicyclic ketone is a valuable intermediate in the formal syntheses of several biologically interesting natural products, including the antitumor agent showdomycin, the cytotoxic compound goniofufurone, and trans-kumausyne. conicet.gov.arwgtn.ac.nz

Synthesis of Tropane (B1204802) Alkaloid Precursors: A similar [4+3] cycloaddition strategy is employed in the synthesis of tropane alkaloids. pwr.edu.pl The reaction between this compound and a suitable pyrrole (B145914) derivative, activated by an organozinc compound, yields a nortropinone precursor. pwr.edu.placs.org This provides a streamlined route to the core structure of this important class of natural products. pwr.edu.pl

Synthesis of Maprotiline (B82187) Analogues: Researchers have utilized [4+3] cycloaddition reactions between this compound and 9-substituted anthracenes to prepare tetracyclic compounds. researchgate.netresearchgate.net For instance, the reaction with 9-(4-pentenyl)-anthracene is a key step in the synthesis of a homologue of maprotiline, a clinically used antidepressant drug. researchgate.netresearchgate.netresearchgate.net

Favorsky Rearrangement Products: As mentioned previously, the Favorsky rearrangement of this compound leads to the formation of several smaller, functionalized molecules. The main product is 3,3-dibromoacrylic acid, with 2-hydroxy-3,3-dibromopropionic acid and dibromoacetic acid also being formed as by-products. scispace.com These halogenated acrylic and propionic acid derivatives can serve as building blocks in further synthetic endeavors.

Table 2: Examples of Novel Compounds Derived from this compound

| Reactant (Diene) | Reaction Type | Product Class | Application/Significance |

| Furan | [4+3] Cycloaddition | Bicyclic Ketone (8-oxabicyclo[3.2.1]oct-6-en-3-one) | Precursor to natural products (Showdomycin, Goniofufurone) conicet.gov.arwgtn.ac.nz |

| Pyrrole derivatives | [4+3] Cycloaddition | Nortropinone Precursor | Synthesis of Tropane Alkaloids pwr.edu.placs.org |

| 9-(4-pentenyl)-anthracene | [4+3] Cycloaddition | Tetracyclic Propanoanthracene | Synthesis of Maprotiline homologues (antidepressants) researchgate.netresearchgate.net |

| - (Base induced) | Favorsky Rearrangement | Halogenated Carboxylic Acids (e.g., 3,3-dibromoacrylic acid) | Synthetic building blocks scispace.com |

常见问题

Q. How can conflicting data on the compound’s stability under acidic conditions be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。